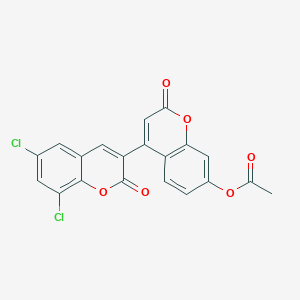
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of two chromenone units, each substituted with chlorine atoms and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromen-2-one and 7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 6,8-dichloro-2H-chromen-2-one undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 7-hydroxy-2H-chromen-2-one using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Acetylation: Finally, the product is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions (temperature, pressure), and purification methods (crystallization, chromatography).
Análisis De Reacciones Químicas
Types of Reactions
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6,8-dichloro-2H-chromen-2-one: A precursor in the synthesis of the target compound.
7-hydroxy-2H-chromen-2-one: Another precursor used in the synthesis.
4-hydroxycoumarin: A structurally related compound with anticoagulant properties.
Uniqueness
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate is unique due to its dual chromenone structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H10Cl2O6 |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
[4-(6,8-dichloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H10Cl2O6/c1-9(23)26-12-2-3-13-14(8-18(24)27-17(13)7-12)15-5-10-4-11(21)6-16(22)19(10)28-20(15)25/h2-8H,1H3 |
Clave InChI |
QNQJEDNPYSIAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11155791.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B11155797.png)
![1-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11155802.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11155807.png)
![1-(phenylcarbonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11155813.png)
![Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11155821.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155829.png)
![(1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11155839.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)
![3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155855.png)
![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one](/img/structure/B11155856.png)
![3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155862.png)
![2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid](/img/structure/B11155868.png)
